molecular formula C13H21NO4S2 B097229 Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester) CAS No. 19143-01-2

Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)

Cat. No. B097229
CAS RN: 19143-01-2
M. Wt: 319.4 g/mol
InChI Key: VPSIMYIIZAETSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester) is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and biological studies. This compound is a sulfur-containing organic compound that is widely used in the synthesis of various drugs and pharmaceuticals. In

Scientific Research Applications

Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) has various applications in scientific research. This compound is widely used in the synthesis of various drugs and pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) is used in biological studies to investigate the mechanism of action of various drugs and to study the biochemical and physiological effects of these drugs.

Mechanism Of Action

The mechanism of action of Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in various biological processes, including DNA synthesis and cell proliferation. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) may interact with cell membranes and alter their properties, leading to changes in cellular signaling pathways.

Biochemical And Physiological Effects

Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) has various biochemical and physiological effects. Studies have shown that this compound may inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) may have anti-viral properties and may be effective against various viral infections.

Advantages And Limitations For Lab Experiments

Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and has high purity and yield. Additionally, Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) can be used in a wide range of biological studies, including drug development and biochemical assays. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research on Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)). One direction is to further investigate the mechanism of action of this compound and its potential applications in drug development. Additionally, future studies may investigate the biochemical and physiological effects of Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) in various animal models and human clinical trials. Furthermore, research may explore the potential use of this compound in the treatment of viral infections and other diseases.

Synthesis Methods

Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) can be synthesized using various methods, including the reaction of 2-(4-(o-tolyloxy)butyl)amine with ethanethiol in the presence of hydrogen sulfate. This reaction leads to the formation of Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)) with high yield and purity.

properties

CAS RN

19143-01-2

Product Name

Ethanethiol, 2-(4-(o-tolyloxy)butyl)amino-, hydrogen sulfate (ester)

Molecular Formula

C13H21NO4S2

Molecular Weight

319.4 g/mol

IUPAC Name

1-methyl-2-[4-(2-sulfosulfanylethylamino)butoxy]benzene

InChI

InChI=1S/C13H21NO4S2/c1-12-6-2-3-7-13(12)18-10-5-4-8-14-9-11-19-20(15,16)17/h2-3,6-7,14H,4-5,8-11H2,1H3,(H,15,16,17)

InChI Key

VPSIMYIIZAETSN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCCCNCCSS(=O)(=O)O

Canonical SMILES

CC1=CC=CC=C1OCCCCNCCSS(=O)(=O)O

Other CAS RN

19143-01-2

synonyms

2-[4-(o-Tolyloxy)butyl]aminoethanethiol sulfate

Origin of Product

United States

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